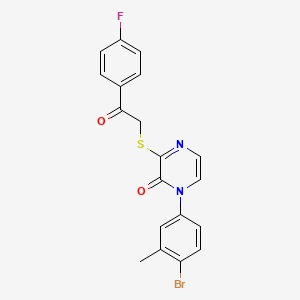![molecular formula C13H14F3NO B2697162 1-[4-(Trifluoromethyl)benzoyl]piperidine CAS No. 411209-38-6](/img/structure/B2697162.png)
1-[4-(Trifluoromethyl)benzoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Trifluoromethyl)benzoyl]piperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a piperidine ring
Métodos De Preparación
The synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
4-(Trifluoromethyl)benzoyl chloride+Piperidine→this compound+HCl
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
1-[4-(Trifluoromethyl)benzoyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
1-[4-(Trifluoromethyl)benzoyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with enhanced chemical stability and biological activity.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it valuable in the production of materials with specialized functions, such as coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 1-[4-(Trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target proteins, contributes to its biological activity.
Comparación Con Compuestos Similares
1-[4-(Trifluoromethyl)benzoyl]piperidine can be compared with other similar compounds, such as:
1-[4-(Trifluoromethyl)benzyl]piperidine: This compound has a similar structure but with a benzyl group instead of a benzoyl group, leading to differences in reactivity and biological activity.
4-(Trifluoromethyl)benzylpiperazine: Another related compound with a piperazine ring, which may exhibit different pharmacological properties due to the presence of the piperazine moiety.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
piperidin-1-yl-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)11-6-4-10(5-7-11)12(18)17-8-2-1-3-9-17/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSDOSQRNQXQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
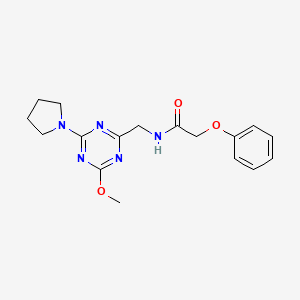
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2697080.png)
![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2697082.png)

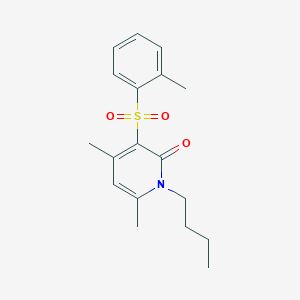
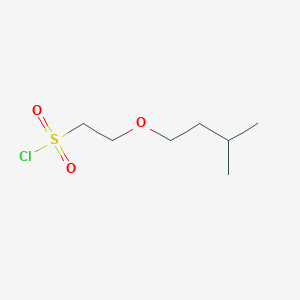
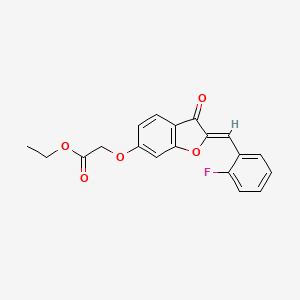
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2697095.png)
![tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2697096.png)
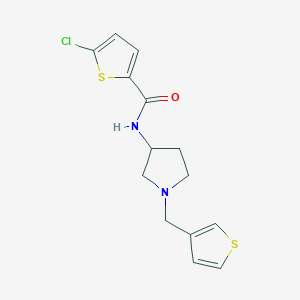
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2697099.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2697101.png)
